

3-Ethylpyrrolidine-1-carbothioamide chemical structure and formula

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Compound of Interest

Compound Name: 3-Ethylpyrrolidine-1-carbothioamide

Cat. No.: B2731763

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3-Ethylpyrrolidine-1-carbothioamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and potential synthesis of **3-Ethylpyrrolidine-1-carbothioamide**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established synthetic methodologies and data from structurally related compounds to offer a predictive and informative resource for research and development.

Chemical Structure and Formula

3-Ethylpyrrolidine-1-carbothioamide is a small molecule featuring a saturated five-membered pyrrolidine ring substituted with an ethyl group at the 3-position and a carbothioamide group at the nitrogen atom.

Molecular Formula: $C_7H_{14}N_2S$

Molecular Weight: 158.26 g/mol

CAS Number: 1565053-21-5

SMILES: S=C(N1CC(CC)CC1)N

Structural Diagram

Caption: 2D structure of **3-Ethylpyrrolidine-1-carbothioamide**.

Physicochemical and Spectroscopic Data (Predicted)

Specific experimental data for **3-Ethylpyrrolidine-1-carbothioamide** is not readily available. The following table summarizes predicted properties based on its structure and data from similar compounds.

Property	Predicted Value	Notes
Physical State	Solid	Based on the typical state of similar small organic molecules with comparable molecular weights.
Melting Point	Not available	Would require experimental determination.
Boiling Point	Not available	Would require experimental determination under controlled pressure.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF)	The presence of the thiourea moiety suggests some polarity. Solubility in aqueous solutions would likely be low.
^1H NMR	Complex multiplets expected	Protons on the pyrrolidine ring and the ethyl group would show characteristic splitting patterns. The NH_2 protons would likely appear as a broad singlet.
^{13}C NMR	~7 signals expected	The thiocarbonyl carbon ($\text{C}=\text{S}$) would be significantly downfield. Signals for the pyrrolidine and ethyl carbons would appear in the aliphatic region.
IR Spectroscopy (cm^{-1})	~3400-3200 (N-H), ~2960-2850 (C-H), ~1560 (C=S)	Characteristic peaks for the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and the C=S stretch of the thiourea would be expected.

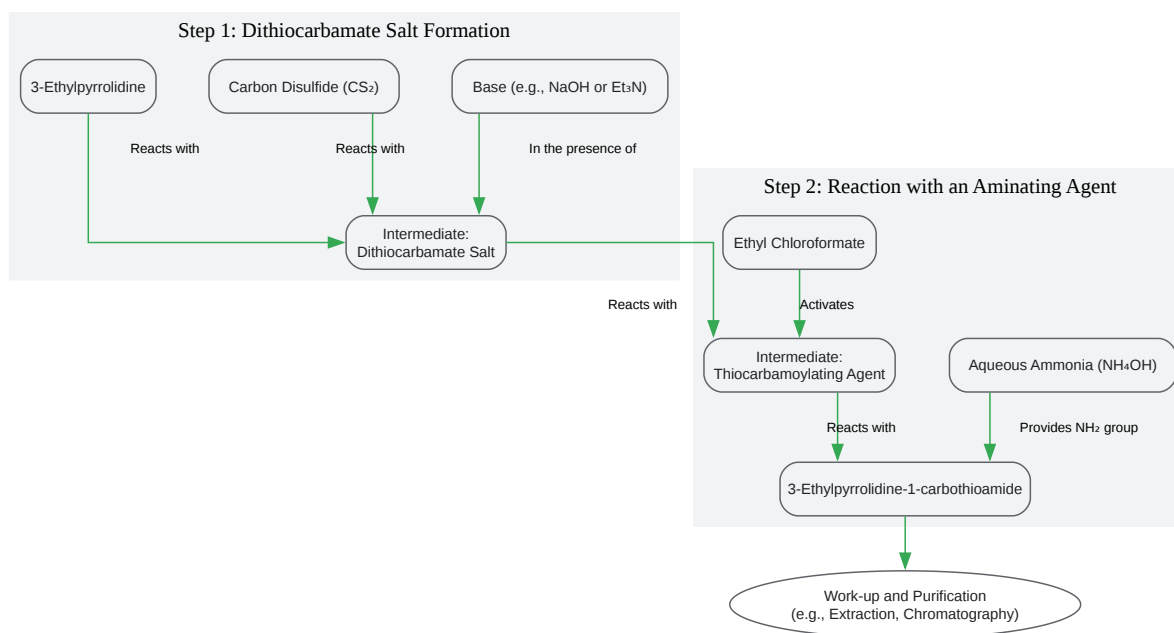
Mass Spectrometry	Molecular ion (M^+) peak at m/z = 158.26	High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns would involve loss of the ethyl group or parts of the pyrrolidine ring.
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Experimental Protocols: Synthesis

A specific, validated synthesis protocol for **3-Ethylpyrrolidine-1-carbothioamide** is not documented in readily accessible scientific literature. However, based on established methods for the synthesis of N-substituted carbothioamides, a plausible synthetic route would involve the reaction of 3-ethylpyrrolidine with a source of thiocarbonyl.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-unsubstituted thioureas from secondary amines involves a two-step, one-pot reaction. This approach avoids the use of highly toxic and moisture-sensitive reagents like thiophosgene.



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Caption: Proposed workflow for the synthesis of **3-Ethylpyrrolidine-1-carbothioamide**.

Detailed Hypothetical Protocol

- **Dithiocarbamate Salt Formation:** 3-Ethylpyrrolidine (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a base, for example, triethylamine (1.1 eq), is added. Carbon disulfide (1.1 eq) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to form the triethylammonium dithiocarbamate salt intermediate.

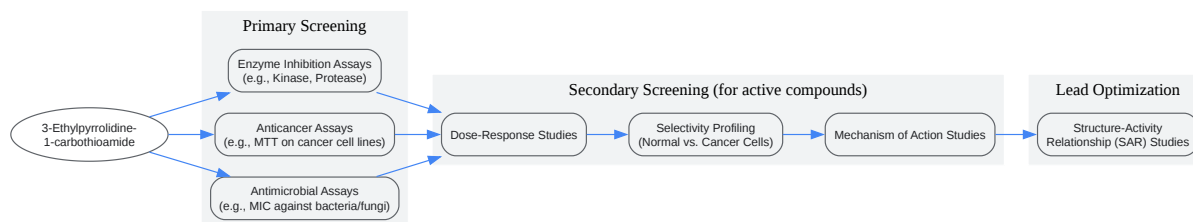
- **Formation of the Thiocarbamoylating Agent:** To the solution containing the dithiocarbamate salt, ethyl chloroformate (1.1 eq) is added dropwise at 0 °C. This reaction is typically rapid and results in the formation of a more reactive thiocarbamoylating intermediate.
- **Amination:** A concentrated aqueous solution of ammonia (excess) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product, **3-Ethylpyrrolidine-1-carbothioamide**.

Potential Biological Activity and Screening

While the specific biological activity of **3-Ethylpyrrolidine-1-carbothioamide** has not been reported, the pyrrolidine and carbothioamide moieties are present in numerous biologically active compounds.[1][2][3] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system.[3][4] Similarly, carbothioamide-containing molecules have been investigated for their antimicrobial and hypoglycemic properties.[5]

Proposed Biological Screening Workflow

Given the pharmacological precedents of its structural motifs, **3-Ethylpyrrolidine-1-carbothioamide** could be a candidate for a variety of biological screens.



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Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

3-Ethylpyrrolidine-1-carbothioamide is a chemical entity for which detailed experimental data is not widely available. This guide provides a robust theoretical framework for its structure, properties, and synthesis based on established chemical principles and data from analogous compounds. The presence of the pyrrolidine and carbothioamide scaffolds suggests that this molecule may possess interesting biological activities, warranting its synthesis and further investigation in the context of drug discovery and development. Researchers interested in this compound are encouraged to use the proposed synthetic and screening workflows as a starting point for their investigations.

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